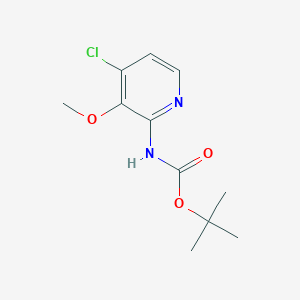
2-Methoxy-5-(pyrrolidin-3-yl)pyridine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methoxy-5-(pyrrolidin-3-yl)pyridine dihydrochloride” is a chemical compound with the CAS Number: 1909335-96-1 . It has a molecular weight of 251.16 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H14N2O.2ClH/c1-13-10-3-2-8(7-12-10)9-4-5-11-6-9;;/h2-3,7,9,11H,4-6H2,1H3;2*1H . This indicates that the molecule consists of a pyridine ring substituted with a methoxy group at the 2nd position and a pyrrolidin-3-yl group at the 5th position. The molecule also has two hydrochloride groups.Physical and Chemical Properties Analysis
“this compound” is an oil at room temperature . It should be stored at 4 degrees Celsius .Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
- Synthesis of Methoxylated Pyrrolinones : The compound has been utilized in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are valuable intermediates for preparing agrochemicals or medicinal compounds (Ghelfi et al., 2003). These reactions often involve rearrangement processes that allow for the functionalization of pyrrolidinone skeletons.
- Conducting Polymers from Pyrrole Derivatives : Derivatives of the compound have shown promise in the synthesis of conducting polymers. These materials, synthesized through electropolymerization, exhibit low oxidation potentials and stability in their conducting form, making them suitable for electronic applications (Sotzing et al., 1996).
Material Science
- Electropolymerization for Conducting Materials : The research into derivatized bis(pyrrol-2-yl) arylenes, including methoxy and pyrrolidinyl substituents, has opened avenues for creating conducting polymers with significant potential in material science. These compounds oxidize at relatively low potentials, leading to stable, electrically conducting forms ideal for various technological applications (Sotzing et al., 1996).
Pharmaceutical Research
- Antimicrobial Activity : Cyanopyridine derivatives, synthesized from bromo-pyrrolidinyl pyridine carbonitriles, have been evaluated for antimicrobial activity against a range of aerobic and anaerobic bacteria. Certain derivatives have shown promising minimal inhibitory concentration values, suggesting potential applications in developing new antibacterial agents (Bogdanowicz et al., 2013).
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Methoxy-5-(pyrrolidin-3-yl)pyridine dihydrochloride involves the reaction of 2-methoxypyridine with pyrrolidine and subsequent conversion of the resulting product to the dihydrochloride salt.", "Starting Materials": [ "2-methoxypyridine", "pyrrolidine", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: 2-methoxypyridine is reacted with pyrrolidine in the presence of sodium hydroxide and diethyl ether to form 2-methoxy-5-(pyrrolidin-3-yl)pyridine.", "Step 2: The product from step 1 is dissolved in hydrochloric acid and the dihydrochloride salt is formed by addition of hydrochloric acid.", "Step 3: The dihydrochloride salt is isolated by filtration and washed with water to remove any impurities." ] } | |
Numéro CAS |
1909335-96-1 |
Formule moléculaire |
C10H15ClN2O |
Poids moléculaire |
214.69 g/mol |
Nom IUPAC |
2-methoxy-5-pyrrolidin-3-ylpyridine;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c1-13-10-3-2-8(7-12-10)9-4-5-11-6-9;/h2-3,7,9,11H,4-6H2,1H3;1H |
Clé InChI |
GKPLQWDJIHWQKJ-UHFFFAOYSA-N |
SMILES |
COC1=NC=C(C=C1)C2CCNC2.Cl.Cl |
SMILES canonique |
COC1=NC=C(C=C1)C2CCNC2.Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-7-[(3-methylphenyl)methyl]-8-(2-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2765861.png)
![2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2765864.png)
![2-({5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2765865.png)
![ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2765867.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2765870.png)
![2-(3,4-dimethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2765871.png)
![2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-(benzyloxy)phenol](/img/structure/B2765872.png)

![N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-ynamide](/img/structure/B2765874.png)
![[1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutyl]methanol](/img/structure/B2765875.png)

![2,6-difluoro-N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2765878.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2765880.png)
![N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2765882.png)
